
4,5-bis(3-iodophenyl)-2-(naphthalen-1-yl)-1H-imidazole
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Overview
Description
4,5-bis(3-iodophenyl)-2-(naphthalen-1-yl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-bis(3-iodophenyl)-2-(naphthalen-1-yl)-1H-imidazole typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the condensation of a 1,2-diketone with an aldehyde and an amine.
Introduction of the naphthalene ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the naphthalene moiety to the imidazole core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
4,5-bis(3-iodophenyl)-2-(naphthalen-1-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like thiols, amines, or alkoxides in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4,5-bis(3-iodophenyl)-2-(naphthalen-1-yl)-1H-imidazole would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of iodine atoms could enhance its binding affinity through halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
4,5-bis(4-iodophenyl)-2-(naphthalen-1-yl)-1H-imidazole: Similar structure but with iodine atoms at different positions.
4,5-bis(3-bromophenyl)-2-(naphthalen-1-yl)-1H-imidazole: Bromine atoms instead of iodine.
4,5-bis(3-iodophenyl)-2-(phenyl)-1H-imidazole: Phenyl ring instead of naphthalene.
Uniqueness
The unique combination of iodine atoms and a naphthalene ring in 4,5-bis(3-iodophenyl)-2-(naphthalen-1-yl)-1H-imidazole may confer distinct properties, such as enhanced electronic characteristics or specific biological activities, making it valuable for specialized applications.
Properties
Molecular Formula |
C25H16I2N2 |
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Molecular Weight |
598.2 g/mol |
IUPAC Name |
4,5-bis(3-iodophenyl)-2-naphthalen-1-yl-1H-imidazole |
InChI |
InChI=1S/C25H16I2N2/c26-19-10-3-8-17(14-19)23-24(18-9-4-11-20(27)15-18)29-25(28-23)22-13-5-7-16-6-1-2-12-21(16)22/h1-15H,(H,28,29) |
InChI Key |
UTDUUXVFTAOKFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC(=C(N3)C4=CC(=CC=C4)I)C5=CC(=CC=C5)I |
Origin of Product |
United States |
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